5-Methoxy-2-(methylthio)benzimidazole

Organic Synthesis Pharmaceutical Intermediates Thioether Stability

Pharmaceutical intermediate procurement often fails due to impure benzimidazole precursors, leading to failed API synthesis or regulatory non-compliance. CAS 91168-31-9 solves this with: - **Defined substitution pattern**: 5-methoxy + 2-methylthio groups enable selective S-alkylation/oxidation vs. generic analogs - **Controlled reactivity**: Methylthio acts as a protected thiol, preventing unwanted side reactions in esomeprazole synthesis - **Multi-role utility**: Functions both as an API intermediate (PPIs) and as a certified impurity reference standard for HPLC method validation Purity ≥98% ensures batch-to-batch consistency for regulated pharmaceutical manufacturing.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 91168-31-9
Cat. No. B3195504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(methylthio)benzimidazole
CAS91168-31-9
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)SC
InChIInChI=1S/C9H10N2OS/c1-12-6-3-4-7-8(5-6)11-9(10-7)13-2/h3-5H,1-2H3,(H,10,11)
InChIKeyPWMHKUVMHMOAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(methylthio)benzimidazole (CAS 91168-31-9) – Product Baseline and Sourcing Context for Benzimidazole-Thioether Procurement


5-Methoxy-2-(methylthio)benzimidazole (CAS 91168-31-9), systematically named 6-methoxy-2-(methylsulfanyl)-1H-benzimidazole, is a heterocyclic building block comprising a benzimidazole core substituted with a 5-methoxy group and a 2-methylthio moiety [1]. It possesses a molecular formula of C9H10N2OS and a molecular weight of 194.25 g/mol [2]. This compound is primarily employed as a key intermediate in the synthesis of proton pump inhibitors (PPIs), notably esomeprazole, and other pharmaceutically active benzimidazole derivatives . The presence of both electron-donating (methoxy) and sulfur-containing (methylthio) substituents contributes to its specific reactivity and physicochemical profile, including a predicted LogP of approximately 2.4 and a polar surface area of 63 Ų [2].

5-Methoxy-2-(methylthio)benzimidazole (91168-31-9) – Why In-Class Analogs Cannot Be Interchanged Without Compromising Synthetic Utility


While numerous benzimidazole derivatives share a common core, the specific substitution pattern of 5-methoxy-2-(methylthio)benzimidazole dictates its unique reactivity and functional role, particularly as a precursor to 2-mercaptobenzimidazole intermediates. The 2-methylthio group serves as a protected thiol, enabling selective S-alkylation or oxidation reactions that are not feasible with the free thiol or other 2-substituted analogs . Similarly, the 5-methoxy group influences the electronic density of the aromatic ring, impacting subsequent electrophilic substitution steps in multi-step syntheses. Substituting a generic 2-methylthiobenzimidazole (lacking the 5-methoxy group) or a 5-methoxy-2-mercaptobenzimidazole would alter the reaction kinetics, regioselectivity, and impurity profile of downstream processes, directly affecting yield and purity in pharmaceutical manufacturing . The following evidence quantifies these critical differentiations.

5-Methoxy-2-(methylthio)benzimidazole (CAS 91168-31-9) – Quantified Differentiation Versus Closest Analogs for Informed Sourcing


2-Methylthio vs. 2-Mercapto Substitution: Comparative Reactivity and Stability Profile

The 2-methylthio group in the target compound provides a protected thiol functionality, offering superior stability and controlled reactivity compared to the free 2-mercaptobenzimidazole analog. The methylthio group can be selectively oxidized to a sulfoxide or sulfone, or alkylated, whereas the free thiol is prone to unwanted disulfide formation and oxidation under ambient conditions .

Organic Synthesis Pharmaceutical Intermediates Thioether Stability

5-Methoxy vs. 5-H Substituent: Impact on Lipophilicity and Predicted Bioavailability

The presence of the 5-methoxy group in the target compound significantly alters its lipophilicity compared to the unsubstituted 2-(methylthio)benzimidazole. The predicted LogP for 5-methoxy-2-(methylthio)benzimidazole is approximately 2.39, whereas the parent 2-(methylthio)benzimidazole has a predicted LogP of around 1.8 [1]. This difference influences its behavior in liquid-liquid extractions, chromatographic separations, and potentially its permeability if used as a pharmaceutical intermediate.

Physicochemical Properties Medicinal Chemistry Drug-likeness

Role as Esomeprazole Impurity: Quantitative Purity Standards for Pharmaceutical Analysis

This compound is explicitly designated and supplied as an 'Esomeprazole Impurity' reference standard . While the exact impurity acceptance criteria in esomeprazole drug substance are proprietary, the procurement of a high-purity (e.g., 98% ) reference standard of this specific compound is non-negotiable for analytical method validation, forced degradation studies, and routine quality control release testing of esomeprazole. A generic benzimidazole or even a close structural analog would not possess the identical retention time and mass spectral characteristics required for unequivocal identification and quantification.

Pharmaceutical Impurities Reference Standards Quality Control

Differentiation from 2-(3-Pyridylmethylthio)-5-methoxybenzimidazole: Divergent Synthetic Utility and Bioactivity

A closely related compound, 2-(3-pyridylmethylthio)-5-methoxybenzimidazole (JPS6226275A), is disclosed as an antiulcer agent [1]. This demonstrates that while the 5-methoxybenzimidazole core is shared, modifying the 2-thioether substituent from a simple methyl group to a more complex pyridylmethyl group directs biological activity towards a specific therapeutic target (antiulcer) rather than serving as a general synthetic intermediate. The target compound's simpler 2-methylthio group makes it a versatile building block, whereas the pyridylmethyl analog is a specialized, later-stage intermediate.

Medicinal Chemistry Antiulcer Agents Structure-Activity Relationship

Physicochemical Property Differentiation: Boiling Point and Density vs. 2-(Methylthio)benzimidazole

The 5-methoxy substitution results in a significantly higher predicted boiling point compared to the unsubstituted 2-(methylthio)benzimidazole, impacting distillation and work-up procedures. The target compound has a predicted boiling point of 384.4±34.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ [1], whereas the parent 2-(methylthio)benzimidazole has a reported boiling point of approximately 265-270°C .

Process Chemistry Physical Properties Purification

5-Methoxy-2-(methylthio)benzimidazole (91168-31-9) – Validated Use Cases for Procurement Decision-Making


Synthesis of Esomeprazole and Related Proton Pump Inhibitors (PPIs)

The primary industrial application of this compound is as a key intermediate in the multi-step synthesis of esomeprazole, the S-enantiomer of omeprazole . It serves as a precursor to the corresponding 2-mercaptobenzimidazole, which is then coupled with a substituted pyridine moiety. Its high purity (98% available [1]) and defined impurity profile make it suitable for pharmaceutical manufacturing processes requiring strict quality control.

Pharmaceutical Reference Standard for Impurity Profiling

The compound is explicitly marketed and utilized as a reference standard for esomeprazole impurity analysis . Quality control laboratories procure it to develop and validate HPLC or UPLC methods for detecting and quantifying this specific process-related impurity in esomeprazole drug substance and finished dosage forms. Its use ensures compliance with pharmacopoeial standards and regulatory submissions.

General Research Tool for Benzimidazole-Thioether Derivatization

In academic and industrial research settings, this compound is employed as a versatile scaffold for exploring structure-activity relationships (SAR) of benzimidazole-based therapeutics. The 2-methylthio group can be selectively oxidized to a sulfoxide or sulfone, or displaced with nucleophiles, allowing for the generation of diverse compound libraries . Its distinct physicochemical properties (LogP ~2.4 [1]) make it suitable for medicinal chemistry optimization programs.

Precursor to 2-Mercapto-5-methoxybenzimidazole for Metal Chelation Studies

The target compound can be converted to 2-mercapto-5-methoxybenzimidazole, a bidentate ligand with potential applications in coordination chemistry and metal extraction . This intermediate is of interest for developing new catalysts or for the remediation of heavy metal contaminants. The methylthio group offers a controlled route to this thiol, avoiding the handling and stability issues associated with the free thiol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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